(3S*,4S*)-1-(cyclobutylcarbonyl)-4-{methyl[3-(trifluoromethyl)benzyl]amino}-3-pyrrolidinol
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simple precursors to achieve the desired molecular architecture. While the specific synthesis route for "(3S*,4S*)-1-(cyclobutylcarbonyl)-4-{methyl[3-(trifluoromethyl)benzyl]amino}-3-pyrrolidinol" was not directly found, studies on similar compounds provide insights into potential synthetic strategies. For example, the synthesis of related pyrrolidine diones and pyrroles often utilizes condensation, cyclization, and acylation reactions, suggesting that similar approaches could be applicable (Jones et al., 1990).
Molecular Structure Analysis
The molecular structure of organic compounds plays a crucial role in determining their chemical reactivity and physical properties. X-ray crystallography and NMR spectroscopy are common techniques used for structural analysis. For compounds with similar complexity, studies have shown that hydrogen bonding and molecular conformation significantly influence their crystal packing and stability (Lemmerer & Bourne, 2012).
Chemical Reactions and Properties
The chemical reactivity of a compound is closely related to its functional groups and molecular structure. For pyrrolidine-based compounds, reactions such as cycloaddition, hydrogenation, and acylation are common, leading to a wide variety of derivatives with potentially unique properties. These reactions not only extend the chemical diversity of the parent compound but also offer pathways for the synthesis of pharmacologically active molecules (Korotaev et al., 2013).
Physical Properties Analysis
The physical properties of organic compounds, including melting point, boiling point, solubility, and crystal structure, are influenced by molecular weight, polarity, and functional groups. Studies on similar compounds emphasize the importance of molecular interactions, such as hydrogen bonding, in determining these properties (He, 2010).
properties
IUPAC Name |
cyclobutyl-[(3S,4S)-3-hydroxy-4-[methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O2/c1-22(9-12-4-2-7-14(8-12)18(19,20)21)15-10-23(11-16(15)24)17(25)13-5-3-6-13/h2,4,7-8,13,15-16,24H,3,5-6,9-11H2,1H3/t15-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUCFDMXYHYDQK-HOTGVXAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C(F)(F)F)C2CN(CC2O)C(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC(=CC=C1)C(F)(F)F)[C@H]2CN(C[C@@H]2O)C(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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